1-[2-(2-Benzylphenoxy)ethyl]-3-(2,4-dimethylphenyl)thiourea
Overview
Description
1-[2-(2-Benzylphenoxy)ethyl]-3-(2,4-dimethylphenyl)thiourea is an organic compound with the molecular formula C24H26N2OS and a molecular weight of 390.54 g/mol . This compound belongs to the class of thioureas, which are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and industrial processes .
Preparation Methods
The synthesis of 1-[2-(2-Benzylphenoxy)ethyl]-3-(2,4-dimethylphenyl)thiourea typically involves the reaction of 2-(2-benzylphenoxy)ethylamine with 2,4-dimethylphenyl isothiocyanate under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea derivative . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-[2-(2-Benzylphenoxy)ethyl]-3-(2,4-dimethylphenyl)thiourea can undergo various chemical reactions, including:
Scientific Research Applications
1-[2-(2-Benzylphenoxy)ethyl]-3-(2,4-dimethylphenyl)thiourea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(2-Benzylphenoxy)ethyl]-3-(2,4-dimethylphenyl)thiourea involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . Additionally, the compound may interact with other molecular targets, such as glucose-6-phosphatase, affecting glucose metabolism .
Comparison with Similar Compounds
1-[2-(2-Benzylphenoxy)ethyl]-3-(2,4-dimethylphenyl)thiourea can be compared with other thiourea derivatives, such as:
1-[2-(2-Benzylphenoxy)ethyl]-3-phenylthiourea: This compound has a similar structure but lacks the 2,4-dimethyl substitution on the phenyl ring.
N-phenyl-N’-[2-[2-(phenylmethyl)phenoxy]ethyl]thiourea: Another similar compound with different substituents on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1-[2-(2-benzylphenoxy)ethyl]-3-(2,4-dimethylphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-18-12-13-22(19(2)16-18)26-24(28)25-14-15-27-23-11-7-6-10-21(23)17-20-8-4-3-5-9-20/h3-13,16H,14-15,17H2,1-2H3,(H2,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDJEFFBZAPCPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCCOC2=CC=CC=C2CC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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